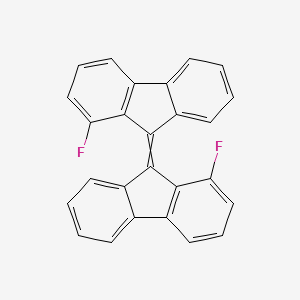
3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide is a heterocyclic organic compound with a triazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5,6-dimethyl-1,2,4-triazine with methoxy reagents in the presence of an oxidizing agent . The reaction conditions often include refluxing in solvents such as chloroform or dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it back to its parent triazine compound.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Silver trifluoromethanesulfonate is commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Solvents: Reactions are often carried out in solvents like chloroform, dioxane, or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxidation state triazine derivatives, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells . Its exact mechanism of action is still under investigation, but it is believed to involve the modulation of cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5,6-dimethyl-1,2,4-triazine: This compound is structurally similar but lacks the methoxy group and the oxide functionality.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another related compound with a different substitution pattern on the triazine ring.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound has similar chemical properties but different reactivity due to the presence of chlorine.
Uniqueness
3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide is unique due to its specific substitution pattern and the presence of the oxide functionality, which imparts distinct chemical and biological properties
Properties
CAS No. |
27531-63-1 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-methoxy-5,6-dimethyl-1-oxido-1,2,4-triazin-1-ium |
InChI |
InChI=1S/C6H9N3O2/c1-4-5(2)9(10)8-6(7-4)11-3/h1-3H3 |
InChI Key |
CTUUDGOFWBZWCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=NC(=N1)OC)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)






![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)


